5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile
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Overview
Description
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile is a complex organic compound characterized by its unique structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution reaction on the amino group of the anion 2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide . This reaction often involves a sigmatropic rearrangement via a [1,5]-H shift, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve controlled sublimation processes, where the compound is sublimated at specific temperatures and pressures to obtain highly oriented crystallites . This method ensures the purity and consistency of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile undergoes several types of chemical reactions, including:
Acid-Base Reactions: The compound reacts with ammonia in the gas phase, leading to the formation of different anions depending on the relative amount of water to ammonia.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Ammonia: Used in acid-base reactions to form different anions.
Alkylating Agents: Used in nucleophilic substitution reactions to form alkylimino derivatives.
Major Products Formed
2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide: Formed during acid-base reactions with ammonia.
Alkylimino Derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile involves its interaction with various molecular targets. In acid-base reactions, the compound forms different anions depending on the relative amounts of water and ammonia . These anions can further interact with other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3,4-dicyano-2H-pyrrol-2-ylidene-1,1,2-tricyanoethanide
- 1,2,6,7-tetracyano-3,5-dihydro-3,5-diiminopyrrolizinide
Uniqueness
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile is unique due to its multiple functional groups and the ability to undergo various chemical reactions. Its structure allows for the formation of different anions and derivatives, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
172471-92-0 |
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Molecular Formula |
C11H3N7 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
3-amino-5-iminopyrrolizine-1,2,6,7-tetracarbonitrile |
InChI |
InChI=1S/C11H3N7/c12-1-5-7(3-14)10(16)18-9(5)6(2-13)8(4-15)11(18)17/h16H,17H2 |
InChI Key |
AYDQYVGXCBODAX-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=N)N2C1=C(C(=C2N)C#N)C#N)C#N |
Origin of Product |
United States |
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